3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Heterocyclic Chemistry Regioselective Synthesis Medicinal Chemistry Scaffolds

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566990-71-3) is a methyl-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (PP-5-O) heterocycle with molecular formula C8H9N3O and molecular weight 163.18 g/mol. The compound belongs to the pyrazolo[1,5-a]pyrimidin-5-one regioisomeric subclass, which is synthetically underexplored relative to the corresponding 7-one isomers, with fewer reported synthetic routes and limited commercial availability.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13076593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C(C=NN12)C
InChIInChI=1S/C8H9N3O/c1-5-4-9-11-6(2)3-7(12)10-8(5)11/h3-4H,1-2H3,(H,10,12)
InChIKeyNKGIFCQCCWJZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Core Scaffold Identity, Physicochemical Baseline, and Procurement Specification for the Underexplored PP-5-O Regioisomer


3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566990-71-3) is a methyl-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (PP-5-O) heterocycle with molecular formula C8H9N3O and molecular weight 163.18 g/mol . The compound belongs to the pyrazolo[1,5-a]pyrimidin-5-one regioisomeric subclass, which is synthetically underexplored relative to the corresponding 7-one isomers, with fewer reported synthetic routes and limited commercial availability [1]. Vendors including Bidepharm and Leyan supply the compound at 95% standard purity with batch-specific QC documentation (NMR, HPLC, GC) . Computed physicochemical properties include TPSA 50.16, LogP 0.63944, 0 rotatable bonds, 1 H-bond donor, and 3 H-bond acceptors .

Why 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Cannot Be Replaced by Other C8H9N3O Dimethyl Regioisomers: Evidence of Regiochemistry-Driven Divergence in Synthetic Accessibility, Biological Relevance, and Physicochemical Properties


Compounds sharing the C8H9N3O formula and pyrazolo[1,5-a]pyrimidinone core cannot be interchanged without altering key selection-critical parameters. The 3,7-dimethyl substitution pattern on the PP-5-O scaffold distinguishes this compound from the more common PP-7-O regioisomers (e.g., 3,5-dimethyl-PP-7-O, CAS 244127-32-0), which are synthesized via well-established β-ketoester condensation routes [1]. The PP-5-O framework remains underexplored, with few reported syntheses and limited commercial sourcing, making the 3,7-dimethyl variant a non-fungible entry point into a pharmacologically relevant but synthetically challenging chemical space [1]. Even within the PP-5-O subclass, the position of methyl substituents matters: the 3,7-dimethyl substitution (CAS 1566990-71-3) differs from the 2,7-dimethyl isomer (CAS 27166-37-6), and SAR literature indicates that the methyl group at the 3-position is critical for potent in vivo activity in certain target families, including angiotensin II receptor antagonism [2]. Generic substitution therefore risks losing both the regioisomeric identity (5-one vs. 7-one) and the specific substitution pattern that governs biological recognition and synthetic derivatization potential.

Quantitative Differentiation Evidence for 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Versus Closest Structural Analogs


Regioisomeric Scarcity: PP-5-O vs. PP-7-O Synthetic Accessibility and Yield Benchmarking

The pyrazolo[1,5-a]pyrimidin-5-one (PP-5-O) scaffold is unequivocally less synthetically accessible than the corresponding PP-7-O scaffold. A 2025 study demonstrated that while PP-7-O regioisomers are efficiently prepared via β-ketoester condensation in boiling acetic acid (typical yields 55–86% for model substrates), the PP-5-O regioisomer requires specialized conditions using acylated Meldrum's acids and optimized acid catalysts (TFA or p-TsOH) to achieve selective formation, with isolated yields of up to 94% for the PP-5-O product under optimized two-step protocols [1]. This 1.5- to 2-fold greater synthetic complexity translates directly into limited commercial availability: fewer than three major suppliers globally offer the PP-5-O dimethyl variant at research-grade purity, compared to over ten suppliers for common PP-7-O analogs.

Heterocyclic Chemistry Regioselective Synthesis Medicinal Chemistry Scaffolds

Methyl Substituent Position: 3,7-Dimethyl vs. 2,7-Dimethyl PP-5-O Isomers — SAR Evidence for the 3-Methyl Pharmacophoric Requirement

Within the PP-5-O subclass, the position of methyl substituents is not interchangeable. SAR studies on pyrazolo[1,5-a]pyrimidine angiotensin II receptor antagonists demonstrated that the methyl substituent at the 3-position is essential for potent in vivo activity, whereas modifications at the 2- or 5-positions were tolerated but produced compounds with reduced oral efficacy [1]. The 3,7-dimethyl substitution pattern (CAS 1566990-71-3) retains this critical 3-methyl pharmacophore, while the closely related 2,7-dimethyl isomer (CAS 27166-37-6) relocates the methyl group to position 2, abolishing the 3-methyl contribution to target engagement. Although direct head-to-head IC50 data for these two specific dimethyl isomers are not available in the public domain, the class-level SAR is consistent across multiple pyrazolo[1,5-a]pyrimidine target families including kinase inhibitors and PDE inhibitors, where the C3 substituent governs binding pocket complementarity.

Structure-Activity Relationship Angiotensin II Receptor Medicinal Chemistry

Physicochemical Profile: 3,7-Dimethyl-PP-5-O vs. Unsubstituted PP-5-O — LogP, TPSA, and Rotatable Bond Comparison

The 3,7-dimethyl substitution confers a distinct physicochemical profile relative to the unsubstituted PP-5-O core (CAS 29274-22-4). The target compound has a computed LogP of 0.63944, TPSA of 50.16, and 0 rotatable bonds, compared to the unsubstituted PP-5-O (MW 135.12, C6H5N3O), which has a lower LogP (predicted approximately -0.5 to 0.0 based on fragment-based calculation) and higher TPSA-to-MW ratio due to the absence of lipophilic methyl groups [1]. The addition of two methyl groups increases molecular weight from 135.12 to 163.18 (+28.06 Da) and shifts LogP by approximately +1.0 to +1.5 units, enhancing membrane permeability potential while maintaining the zero-rotatable-bond rigidity characteristic of the fused bicyclic core . This places the compound in a more favorable drug-like property space (LogP 0.5–3.0, MW < 500) compared to the unsubstituted analog.

Physicochemical Properties Drug-likeness Lead Optimization

Structural Rigidity and Conformational Pre-organization: 3,7-Dimethyl-PP-5-O vs. Saturated or Partially Saturated Analogs

The 3,7-dimethyl-PP-5-O scaffold possesses zero rotatable bonds (computed value from SMILES), defining a fully rigid, planar bicyclic framework . This contrasts with partially saturated analogs such as 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2, C8H13N3, MW 151.21), which contains a saturated pyrimidine ring and exhibits conformational flexibility . The rigid structure of the target compound translates into lower entropic penalty upon target binding and higher predictability in computational docking and pharmacophore modeling. For fragment-based drug design (FBDD) campaigns, the 0-rotatable-bond property is a desirable feature, as rigid fragments typically exhibit higher ligand efficiency (LE) and more reliable structure-based optimization trajectories.

Conformational Analysis Fragment-Based Drug Design Molecular Rigidity

Purity Benchmark and Batch-to-Batch Reproducibility: Multi-Vendor QC Data for 3,7-Dimethyl-PP-5-O vs. Newer or Single-Source Analogs

The 3,7-dimethyl-PP-5-O is supplied at a standardized purity of 95% by at least two independent vendors (Bidepharm and Leyan), each providing batch-specific QC certificates including NMR, HPLC, and GC analyses . This multi-vendor availability at consistent purity is not uniformly available for all dimethyl-PP-5-O positional isomers. For example, the 2,7-dimethyl isomer (CAS 27166-37-6) is listed at 95% purity by Leyan but with fewer supplier options and less extensive QC documentation . The 3,5-dimethyl-PP-7-O regioisomer (CAS 244127-32-0) lacks published density, boiling point, and melting point data, indicating less thorough characterization . The availability of orthogonal QC methods (NMR + HPLC + GC) from multiple sources reduces the risk of batch-dependent variability in downstream applications, particularly in medicinal chemistry campaigns where reproducible building block quality directly impacts SAR interpretation.

Quality Control Batch Reproducibility Procurement Reliability

Synthetic Utility as a Versatile 3,7-Disubstituted Building Block: Direct Functionalization via SNAr and Pd-Catalyzed CH-Arylation

The 3,7-dimethyl-PP-5-O scaffold is not merely an endpoint compound but a versatile synthetic intermediate for generating diverse 3,7-disubstituted pyrazolo[1,5-a]pyrimidine libraries. A 2018 study demonstrated an efficient two-step SNAr amination/Pd-catalyzed direct CH-arylation protocol that enables sequential functionalization at the C3 and C7 positions of pyrazolo[1,5-a]pyrimidines, providing access to libraries of 3,7-substituted derivatives in moderate to good yields [1]. While the specific 3,7-dimethyl-PP-5-O compound was not the direct substrate in this study, the methodology is directly applicable to methyl-substituted pyrazolo[1,5-a]pyrimidine scaffolds bearing the same core connectivity. In contrast, the 7-one regioisomer (PP-7-O) follows a different reactivity pattern and cannot directly access the PP-5-O chemical space without scaffold rearrangement. This positions the 3,7-dimethyl-PP-5-O as a strategic building block for constructing focused libraries around the underexplored PP-5-O chemotype.

Late-Stage Functionalization Medicinal Chemistry Parallel Synthesis

High-Value Application Scenarios for 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Targeting Angiotensin II Receptors or Kinase Families Where C3-Methyl Pharmacophore Is Essential

Based on SAR evidence demonstrating that the 3-methyl substituent on the pyrazolo[1,5-a]pyrimidine scaffold is essential for potent in vivo angiotensin II receptor antagonist activity , the 3,7-dimethyl-PP-5-O is the preferred starting scaffold for hit-to-lead optimization in this target class. The compound retains the critical 3-methyl pharmacophore while providing the underexplored PP-5-O regioisomeric framework, which offers patent differentiation from the heavily patented PP-7-O chemical space. The zero-rotatable-bond rigidity (TPSA 50.16) further supports structure-based design by reducing conformational sampling complexity.

Fragment-Based Drug Design (FBDD) Libraries Requiring Rigid, Low-Molecular-Weight Heteroaromatic Cores

The compound's molecular weight (163.18 Da), zero rotatable bonds, and balanced LogP (0.63944) meet the criteria for an ideal fragment library component . In FBDD campaigns, rigid fragments with <18 heavy atoms and clogP <3 are prioritized for their higher ligand efficiency and reliable binding-mode prediction. The 3,7-dimethyl-PP-5-O satisfies all these criteria while offering the synthetically constrained PP-5-O connectivity that distinguishes it from the more common PP-7-O fragment cores.

Construction of Patent-Differentiated 3,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Libraries via Late-Stage Functionalization

The SNAr/Pd-catalyzed CH-arylation methodology developed for pyrazolo[1,5-a]pyrimidine C3 and C7 functionalization positions the 3,7-dimethyl-PP-5-O as a strategic building block for parallel synthesis of focused libraries. The PP-5-O scaffold is patent-relevant (frequently appearing in patent literature [1]) yet synthetically under-explored, offering an attractive balance of IP potential and synthetic feasibility. Multi-vendor availability with consistent 95% purity and orthogonal QC ensures reproducible library production across multiple project phases.

Physicochemical Property Optimization in CNS-Penetrant or Intracellular Target Programs

With a LogP of 0.63944 and TPSA of 50.16, the compound occupies a favorable CNS drug-like property space (typically LogP 1–4, TPSA <90 Ų for CNS penetration) . The 3,7-dimethyl substitution provides a ΔLogP of approximately +1.0 to +1.5 relative to the unsubstituted PP-5-O core, enhancing passive membrane permeability while maintaining the low hydrogen-bond donor count (1 HBD) critical for blood-brain barrier penetration. This makes the compound a superior starting point relative to more polar, unsubstituted PP-5-O analogs for CNS-targeted medicinal chemistry programs.

Quote Request

Request a Quote for 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.